Technical Guide: 3-(Trimethylsilyl)phenol – Synthesis, Properties, and Applications
Technical Guide: 3-(Trimethylsilyl)phenol – Synthesis, Properties, and Applications
Executive Summary
3-(Trimethylsilyl)phenol (CAS: 17881-95-7) represents a critical building block in modern medicinal chemistry, specifically within the "Silicon Switch" strategy. By replacing a carbon-based tert-butyl group with a trimethylsilyl (TMS) moiety, researchers can modulate lipophilicity and metabolic stability without significantly altering the steric profile of a drug candidate. This guide provides a definitive technical analysis of the compound, detailing its physicochemical identity, a robust "Dianion Strategy" for synthesis, and its validation via spectroscopic methods.
Fundamental Chemical Identity
| Parameter | Data |
| IUPAC Name | 3-(Trimethylsilyl)phenol |
| Common Synonyms | m-(Trimethylsilyl)phenol; 3-TMS-phenol |
| CAS Registry Number | 17881-95-7 |
| Molecular Formula | C₉H₁₄OSi |
| Molecular Weight | 166.29 g/mol |
| Exact Mass | 166.0814 Da |
| SMILES | C(C)C1=CC=CC(=C1)O |
| InChI Key | ZZSAAXNTJKNMDX-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical behavior of 3-(Trimethylsilyl)phenol is essential for handling and purification. Unlike its ortho isomer (a volatile oil), the meta substitution pattern often imparts slightly higher thermal stability.
| Property | Value / Description | Source/Note |
| Physical State | Viscous colorless to pale yellow oil | Analogous to 2-isomer data |
| Boiling Point | 216.6°C (at 760 mmHg) | Predicted/Reported [1] |
| Density | ~0.96 g/cm³ | Estimated |
| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity due to TMS group |
| pKa | ~10.15 | Slightly less acidic than phenol (pKa 10.0) due to weak Si-C electron donation |
Synthesis & Production: The "Dianion Strategy"
Strategic Rationale
Direct silylation of phenols is challenging due to the competing reactivity of the hydroxyl group. The most robust protocol utilizes a Lithium-Halogen Exchange on the unprotected phenol via a dianion intermediate. This method avoids the extra steps of protecting and deprotecting the hydroxyl group as a separate isolation event.
Reaction Mechanism (Graphviz)
Figure 1: The "Dianion Strategy" allows for the direct conversion of 3-bromophenol to 3-(trimethylsilyl)phenol by leveraging the stability of the C-Si bond versus the lability of the O-Si bond.
Detailed Protocol
Safety Note: n-Butyllithium is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen).
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
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Solvent: Add anhydrous THF (50 mL) and 3-Bromophenol (1.73 g, 10 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).
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Lithiation (Dianion Formation): Slowly add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 20 minutes.
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Checkpoint: The first equivalent deprotonates the phenol (-OH → -OLi). The second equivalent performs the Li-Br exchange (-Br → -Li).
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Observation: The solution may turn slightly yellow or cloudy. Stir at -78°C for 1 hour.
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Silylation: Add Trimethylsilyl chloride (TMSCl) (2.6 mL, 25 mmol) dropwise.
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Mechanism:[1] This silylates both the phenoxide oxygen and the aryl carbon.
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Allow the mixture to warm to room temperature (RT) over 2 hours.
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Selective Hydrolysis: Quench the reaction with 1M HCl (20 mL) and stir vigorously for 30 minutes at RT.
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Why? The Aryl-Si bond is stable to dilute acid, whereas the Phenol-O-Si bond is rapidly hydrolyzed back to the free phenol.
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Workup: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine. Dry over MgSO₄.[2]
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes:EtOAc 9:1) to yield the product as a viscous oil.
Spectroscopic Characterization (Self-Validation)
To ensure the identity of the synthesized compound, compare your data against these expected values.
| Technique | Diagnostic Feature | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 0.26 (s, 9H) | TMS Group: Strong singlet, characteristic of Si-(CH₃)₃ attached to an aromatic ring.[2] |
| δ 4.80–5.20 (bs, 1H) | Phenolic -OH: Broad singlet, exchangeable with D₂O. | |
| δ 6.80–7.30 (m, 4H) | Aromatic Region: Typical meta-substitution pattern. Look for a singlet-like peak for H-2 (between OH and TMS). | |
| ¹³C NMR (100 MHz, CDCl₃) | δ -1.0 ppm | TMS Carbon: Slightly shielded methyl carbons. |
| δ 155.0 ppm | C-OH (Ipso): Deshielded aromatic carbon attached to oxygen. | |
| δ 142.0 ppm | C-Si (Ipso): Aromatic carbon attached to silicon. | |
| Mass Spectrometry (EI) | m/z 166 [M]⁺ | Molecular ion peak.[2] |
| m/z 151 [M-CH₃]⁺ | Loss of a methyl group from silicon (common fragmentation). |
Applications in Drug Discovery
The "Silicon Switch" (Bioisosterism)
3-(Trimethylsilyl)phenol is a bioisostere of 3-tert-butylphenol .
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C-Si Bond Length: The C-Si bond (1.87 Å) is longer than the C-C bond (1.54 Å), creating a slightly larger molecular volume.
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Lipophilicity: The TMS group is more lipophilic than a tert-butyl group, potentially improving blood-brain barrier (BBB) penetration.
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Metabolic Blockade: Placing a TMS group at the meta position can block metabolic oxidation at that site, prolonging the half-life of the drug candidate.
Synthetic Utility
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Protection Group Chemistry: The phenol moiety can be further derivatized (e.g., etherification) while the TMS group remains stable under basic conditions.
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Ipso-Substitution: The C-Si bond can be converted to C-I or C-Br via ipso-halodesilylation, serving as a "place-holder" for late-stage functionalization.
References
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National Institute of Standards and Technology (NIST). "Phenol, TMS derivative (Mass Spectrum)." NIST Chemistry WebBook. [Link]
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PubChem. "3-(Trimethylsilyl)phenol Compound Summary." National Library of Medicine. [Link]
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Royal Society of Chemistry. "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry. [Link]
